rac-(1R,2R,3S,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R,3S,6S,7S)-tricyclo[5210,2,6]decan-3-ol is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,3S,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol typically involves multi-step organic reactions. One common method includes the bromination of tricyclo[5.2.1.0,2,6]decan-3-ol, followed by a series of reduction and substitution reactions to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods are often employed to scale up the production while maintaining the compound’s integrity .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,3S,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into different alcohols or hydrocarbons.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, alkoxide)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols .
Scientific Research Applications
rac-(1R,2R,3S,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying stereochemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of rac-(1R,2R,3S,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R,3S,6S,7S)-3-bromotricyclo[5.2.1.0,2,6]decan-3-ol
- rac-(1R,2S,6R,7S)-3-bromotricyclo[5.2.1.0,2,6]dec-8-ene
Uniqueness
rac-(1R,2R,3S,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol is unique due to its specific stereochemistry and the presence of multiple chiral centers.
Properties
CAS No. |
1932301-35-3 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.